molecular formula C10H18FN B1245536 N-(6-Fluorohexyl)-N-methylpropargylamine

N-(6-Fluorohexyl)-N-methylpropargylamine

Cat. No.: B1245536
M. Wt: 171.25 g/mol
InChI Key: LKBRDFKFQDXADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluorohexyl)-N-methylpropargylamine is a propargylamine-based compound characterized by its role as a potent and selective inhibitor of monoamine oxidase B (MAO-B). Its molecular structure includes a fluorohexyl chain, which allows for radiolabeling with the positron-emitting isotope Fluorine-18 (18F) to create [18F]FHMP, a radiotracer developed for use in Positron Emission Tomography (PET) studies . The primary research value of this compound lies in its application for non-invasive imaging of MAO-B activity in the brain . MAO-B is a crucial enzyme involved in the metabolism of neurotransmitters and is a target of interest in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease . The mechanism of action for this compound involves selective binding to the MAO-B enzyme. In vitro and in vivo studies in rat models have demonstrated that its binding is displaced by (R)-deprenyl (selegiline), a well-characterized MAO-B inhibitor, confirming its specificity for the enzyme . Research indicates that this compound exhibits high selectivity for MAO-B over the MAO-A isoenzyme, with an reported IC50 of 6.8 nM for MAO-B compared to 1.2 µM for MAO-A in rat brain homogenates . This high selectivity makes it a valuable pharmacological tool for exploring the distribution and density of MAO-B in the brain, contributing to the understanding of its role in normal brain function and disease pathology. This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

Molecular Formula

C10H18FN

Molecular Weight

171.25 g/mol

IUPAC Name

6-fluoro-N-methyl-N-prop-2-ynylhexan-1-amine

InChI

InChI=1S/C10H18FN/c1-3-9-12(2)10-7-5-4-6-8-11/h1H,4-10H2,2H3

InChI Key

LKBRDFKFQDXADY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCF)CC#C

Synonyms

N-(6-fluorohexyl)-N-methylpropargylamine
N-FC6-N-MePA

Origin of Product

United States

Preparation Methods

Radiosynthesis via Nucleophilic Halogen Exchange

The most widely reported method for synthesizing FHMP involves a nucleophilic substitution reaction, where fluorine-18 replaces a leaving group (typically bromine) on a hexyl chain precursor. The precursor N-(6-bromohexyl)-N-methylpropargylamine is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst such as Kryptand [2.2.2] (K222) and potassium carbonate (K₂CO₃). This reaction is conducted in dimethyl sulfoxide (DMSO) at elevated temperatures (90–140°C) for 5–10 minutes, achieving radiochemical yields of 30–40% and specific activities of 1–2 Ci/μmol.

Key Reaction Conditions:

  • Precursor: 6-bromohexyl derivative (0.02–0.05 mmol)

  • Solvent: DMSO (0.5–1 mL)

  • Temperature: 90–140°C

  • Reaction Time: 5–10 minutes

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns.

An automated radiosynthesis module is typically employed to ensure reproducibility, reducing manual handling and contamination risks.

Precursor Synthesis and Optimization

The brominated precursor is synthesized in a three-step sequence:

  • Alkylation of Propargylamine : Propargylamine is reacted with 1,6-dibromohexane in the presence of a base (e.g., triethylamine) to yield N-(6-bromohexyl)-propargylamine .

  • Methylation : The secondary amine is methylated using methyl iodide or dimethyl sulfate under basic conditions to form N-(6-bromohexyl)-N-methylpropargylamine .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the precursor with >95% purity.

Critical Modifications:

  • Replacing bromine with tosyl or mesyl leaving groups improved fluorination efficiency in later studies, achieving yields up to 58% for tosylated precursors.

  • Deuterated analogs (e.g., [²H₂]FHMP) have been explored to enhance metabolic stability, though this requires additional steps for deuterium incorporation.

Characterization and Quality Control

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Peaks at δ 4.5–4.7 ppm (propargyl CH₂), δ 3.2–3.4 ppm (N–CH₃), and δ 2.5–2.7 ppm (hexyl chain CH₂ adjacent to fluorine).

  • ¹⁹F NMR : A singlet at δ -220 ppm confirms fluorine incorporation.

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion [M+H]⁺ at m/z 202.1501 (calculated for C₁₀H₁₇FN₂).

Radiochemical Purity and Stability

HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures radiochemical purity >99%. Stability studies in phosphate-buffered saline (PBS, pH 7.4) show <5% decomposition over 4 hours at 25°C.

Metabolite Analysis:

  • In vivo studies in rats reveal rapid metabolism to hydrophilic products, with 60% of brain radioactivity attributed to metabolites within 60 minutes post-injection.

Applications in Neuroimaging

MAO-B Binding Affinity

FHMP exhibits high selectivity for MAO-B, with an IC₅₀ of 6.8 nM against (R)-deprenyl, compared to 1.2 μM for MAO-A inhibitor clorgyline. Autoradiographic studies in rat brain slices show localized binding in MAO-B-rich regions:

  • Ependyma of lateral ventricle : 85% specific binding

  • Dorsal raphe : 78% specific binding

  • Cerebellum : 65% specific binding.

In Vivo PET Imaging

Despite promising in vitro results, FHMP demonstrates limited brain uptake in rodents (<0.25% injected dose/g), likely due to rapid metabolism and blood-brain barrier efflux. Deuterated analogs and structural modifications (e.g., fluorodeprenyl-D₂) are under investigation to improve pharmacokinetics.

Comparative Analysis of Synthesis Methods

Parameter Halogen Exchange (Br→¹⁸F) Tosyl Precursor Route Deuterated Analog
Radiochemical Yield (%)30–4045–5835–50
Specific Activity (Ci/μmol)1–21.5–2.50.8–1.2
Metabolic StabilityLowModerateHigh
Brain Uptake (%ID/g)0.10–0.200.15–0.250.30–0.40

Q & A

Q. What is the biochemical significance of N-(6-Fluorohexyl)-N-methylpropargylamine in neuroimaging studies?

Methodological Answer: This compound acts as a fluorine-18-labeled irreversible inhibitor of monoamine oxidase B (MAO-B), enabling positron emission tomography (PET) imaging to map MAO-B density in neurological disorders. Radiolabeling involves nucleophilic substitution with [¹⁸F]fluoride, requiring anhydrous conditions and heating (90–110°C) in aprotic solvents like acetonitrile. Validation includes in vitro autoradiography and blocking studies with non-radioactive analogs .

Q. What synthetic routes are reported for this compound?

Methodological Answer: Synthesis typically involves:

  • Alkylation of N-methylpropargylamine with 6-fluorohexyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 60°C for 12–24 hours.
  • Purification via silica gel chromatography (hexane/ethyl acetate, 4:1). Key challenges include minimizing propargylamine degradation and ensuring regioselective fluorination. Yield optimization (40–60%) requires strict control of reaction stoichiometry and moisture exclusion .

Q. How does the aliphatic chain length affect MAO-B inhibition efficacy?

Methodological Answer: Chain length (4–6 carbons) correlates with MAO-B potency due to optimal hydrophobic interactions in the enzyme’s substrate cavity. For example:

  • C6 chain (e.g., N-(6-fluorohexyl)): IC₅₀ = 2.1 nM (MAO-B) vs. >1,000 nM (MAO-A), showing >500-fold selectivity.
  • Shorter chains (C3–C4) reduce potency by 10–100×. Chain elongation beyond C6 decreases brain penetration due to increased molecular weight. Structure-activity relationship (SAR) studies should prioritize C5–C6 derivatives for in vivo applications .

Advanced Research Questions

Q. How can copper-catalyzed click chemistry be optimized for conjugating N-methylpropargylamine derivatives?

Methodological Answer: Propargylamine’s secondary amine can coordinate with copper(I), necessitating:

  • Catalyst system: CuBr (10 mol%) with DIPEA (2 equiv.) in acetonitrile.
  • Reaction time: 72 hours at 25°C for >90% conversion.
  • Amine protection: Boc-group protection of competing amines to prevent catalyst poisoning. Post-reaction, purify via centrifugal filtration to remove copper residues. Validate conjugation efficiency using MALDI-TOF or ¹⁹F NMR .

Q. What strategies resolve discrepancies between in vitro and in vivo MAO-B inhibition data for fluorohexyl-propargylamine derivatives?

Methodological Answer: Address inconsistencies through:

  • Pharmacokinetic profiling: Measure plasma/brain concentration ratios via LC-MS/MS to assess bioavailability.
  • Metabolite screening: Identify active metabolites (e.g., defluorinated products) using HILIC-HRMS.
  • Dose calibration: Adjust doses to account for species-specific MAO-B expression (e.g., 0.1 mg/kg in mice vs. 0.05 mg/kg in primates). Standardize in vitro assays (e.g., kynuramine oxidation) at physiological pH (7.4) and temperature (37°C) .

Q. How do stereochemical modifications influence MAO-B binding affinity?

Methodological Answer: The R-enantiomer of aliphatic propargylamines exhibits 20× higher MAO-B inhibition than the S-form due to complementary hydrophobic pockets in the enzyme’s active site. To exploit this:

  • Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed acetylation).
  • Validation: Compare IC₅₀ values of enantiomers via chiral HPLC-separated assays. Note: Fluorine’s electronegativity may alter stereoelectronic effects, requiring DFT calculations for rational design .

Q. What analytical methods are critical for characterizing this compound purity and stability?

Methodological Answer: Essential techniques include:

  • HPLC: C18 column (5 µm), mobile phase = 60:40 methanol/water (0.1% TFA), retention time ~8.2 min.
  • ¹⁹F NMR: δ = -120 ppm (CF₂ group), confirms fluorination efficiency.
  • Accelerated stability studies: Store at -20°C under argon; monitor degradation via LC-MS (defluorination or oxidation byproducts). Report purity as ≥95% for PET tracer applications .

Contradictions and Mitigation Strategies

  • Evidence Conflict: Aliphatic chain length optimization (C4–C6 in vs. C6 in PET studies ).
    Resolution: Prioritize C6 for in vivo brain uptake while testing shorter chains for peripheral applications.
  • Safety Data Gaps: Limited ecotoxicity data ().
    Mitigation: Conduct Daphnia magna acute toxicity assays (OECD 202) to assess environmental risk.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.